molecular formula C9H11ClFN B6178196 5-cyclopropyl-2-fluoroaniline hydrochloride CAS No. 2567504-25-8

5-cyclopropyl-2-fluoroaniline hydrochloride

Cat. No.: B6178196
CAS No.: 2567504-25-8
M. Wt: 187.64 g/mol
InChI Key: WOXUVDJAWIGCGW-UHFFFAOYSA-N
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Description

5-cyclopropyl-2-fluoroaniline hydrochloride is a chemical compound with the molecular formula C9H11ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopropyl group and a fluorine atom. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-2-fluoroaniline hydrochloride typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the aniline ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various substituted anilines.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-2-fluoroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding nitro or nitroso compounds.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using halogens (Cl2, Br2), nitration using nitric acid (HNO3), and sulfonation using sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-cyclopropyl-2-fluoroaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-cyclopropyl-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The cyclopropyl and fluoro substituents can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    2-fluoroaniline: A simpler analog with only a fluorine substituent.

    Cyclopropylamine: Contains a cyclopropyl group but lacks the aromatic ring.

    Aniline: The parent compound without any substituents.

Uniqueness

5-cyclopropyl-2-fluoroaniline hydrochloride is unique due to the presence of both cyclopropyl and fluoro substituents, which can significantly alter its chemical and biological properties compared to its analogs. These substituents can enhance the compound’s stability, reactivity, and specificity in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyclopropyl-2-fluoroaniline hydrochloride involves the reaction of cyclopropylamine with 2-fluorobenzaldehyde to form 5-cyclopropyl-2-fluorobenzaldehyde, which is then reduced to 5-cyclopropyl-2-fluoroaniline. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclopropylamine", "2-Fluorobenzaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with 2-fluorobenzaldehyde in the presence of a suitable solvent and catalyst to form 5-cyclopropyl-2-fluorobenzaldehyde.", "Step 2: 5-cyclopropyl-2-fluorobenzaldehyde is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to form 5-cyclopropyl-2-fluoroaniline.", "Step 3: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt of 5-cyclopropyl-2-fluoroaniline." ] }

CAS No.

2567504-25-8

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

5-cyclopropyl-2-fluoroaniline;hydrochloride

InChI

InChI=1S/C9H10FN.ClH/c10-8-4-3-7(5-9(8)11)6-1-2-6;/h3-6H,1-2,11H2;1H

InChI Key

WOXUVDJAWIGCGW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)F)N.Cl

Purity

95

Origin of Product

United States

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